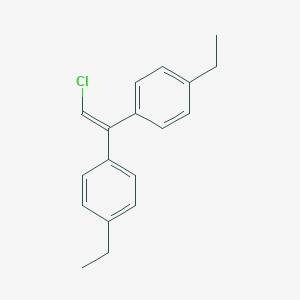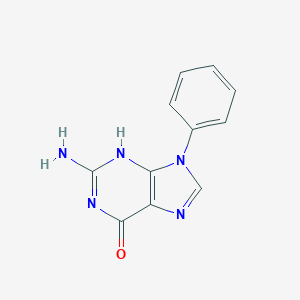
9-Phenylguanine
Übersicht
Beschreibung
9-Phenylguanine is a solid compound that belongs to the hypoxanthines . Hypoxanthines are compounds containing the purine derivative 1H-purin-6 (9H)-one .
Molecular Structure Analysis
The molecular formula of 9-Phenylguanine is C11H9N5O . It has an average mass of 227.222 Da and a monoisotopic mass of 227.080704 Da . The structure of 9-Phenylguanine includes a purine derivative, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .Physical And Chemical Properties Analysis
9-Phenylguanine is a solid compound . Its molecular structure includes a purine derivative, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .Wissenschaftliche Forschungsanwendungen
9-Phenylguanine has been identified as a reversible inhibitor of enzymes such as guanine deaminase and xanthine oxidase. Its derivatives are also effective inhibitors, useful in enzyme studies (Siebeneick & Baker, 1974).
Derivatives of 9-Phenylguanine, like 9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG), have been tested for their ability to prevent recurrences of herpetic keratitis, showing significant effectiveness (Kaufman et al., 1996).
In the context of antiviral research, N2-phenylguanine derivatives have been developed as selective inhibitors of herpes simplex virus thymidine kinases, showing promise for treating recurrent virus infections (Xu et al., 1995).
9-Phenylguanine has been studied for biomonitoring benzene exposure, with N-7-phenylguanine identified as a metabolite in urine, potentially useful for detecting benzene-derived nucleic acid adducts (Norpoth et al., 1988).
Research on tautomerism and solvent-induced keto-enol equilibrium of 9-substituted isoguanines, including 9-Phenylguanine, has been conducted to understand their chemical properties in different environments (Sepioł et al., 1976).
The development of 9-(hydroxyalkylamino)guanines, a new series of antiviral acyclonucleosides, with 9-Phenylguanine derivatives showing potential as antiviral agents (Harnden & Jarvest, 1988).
Eigenschaften
IUPAC Name |
2-amino-9-phenyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-11-14-9-8(10(17)15-11)13-6-16(9)7-4-2-1-3-5-7/h1-6H,(H3,12,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVSLVYAFGLDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162706 | |
| Record name | 9-Phenylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenylguanine | |
CAS RN |
14443-33-5 | |
| Record name | 9-Phenylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014443335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002639103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-PHENYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM4H84L8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



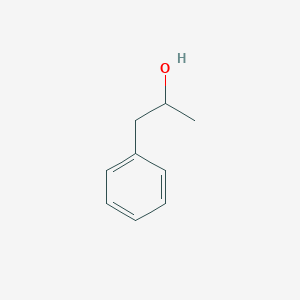
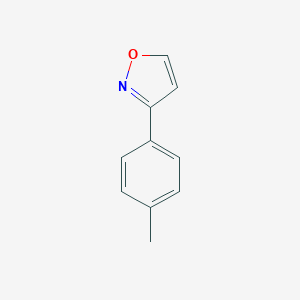
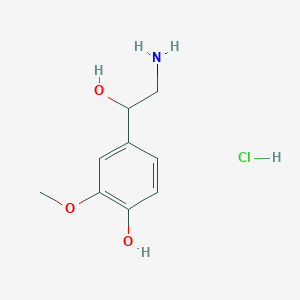
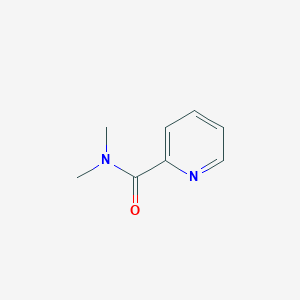

![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)
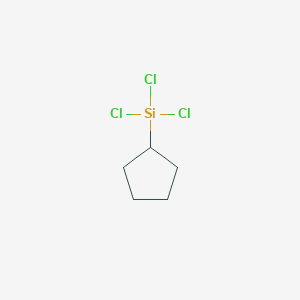
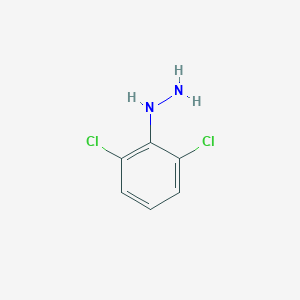
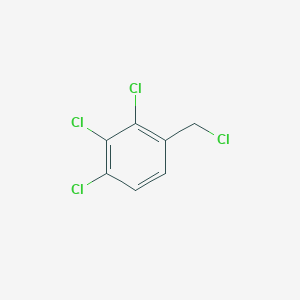
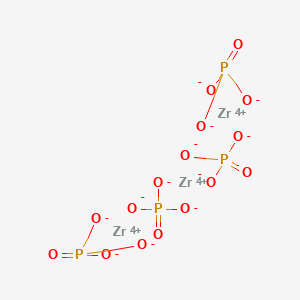
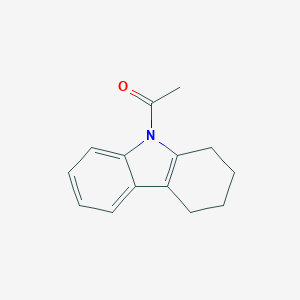
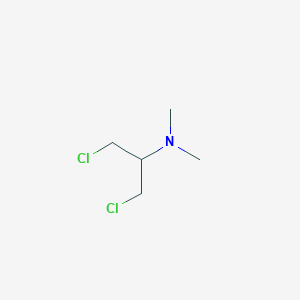
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
